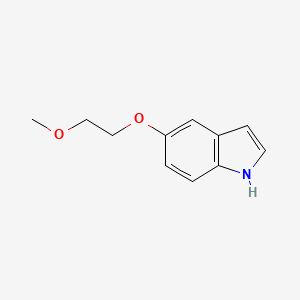

5-(2-methoxyethoxy)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyethoxy)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-13-6-7-14-10-2-3-11-9(8-10)4-5-12-11/h2-5,8,12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLAYGBHGUOPLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Characterization Methodologies in Indole Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. While specific experimental spectra for 5-(2-methoxyethoxy)-1H-indole are not widely published, a theoretical analysis based on established principles and data from analogous structures allows for a reliable prediction of its NMR data.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the indole (B1671886) ring protons and the protons of the 2-methoxyethoxy side chain. The indole N-H proton typically appears as a broad singlet far downfield. The aromatic protons on the benzene (B151609) portion of the indole ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons. The protons of the ethoxy chain and the terminal methoxy (B1213986) group will appear as triplets and a singlet, respectively, in the aliphatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the eight carbons of the indole core and the three carbons of the side chain. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O) and the aromaticity of the indole ring.

Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |

| Assignment | δ (ppm), Multiplicity | Assignment |

| N-H | ~8.1 (br s) | C2 |

| H-4 | ~7.2 (d) | C3 |

| H-6 | ~6.8 (dd) | C3a |

| H-7 | ~7.1 (d) | C4 |

| H-2 | ~6.4 (t) | C5 |

| H-3 | ~7.0 (t) | C6 |

| -OCH₂CH₂- | ~4.1 (t) | C7 |

| -CH₂OCH₃ | ~3.7 (t) | C7a |

| -OCH₃ | ~3.4 (s) | -OCH₂CH₂- |

| -CH₂OCH₃ | ||

| -OCH₃ |

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A sharp, medium-intensity band around 3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The region between 1450 and 1600 cm⁻¹ will contain absorptions from the C=C stretching of the aromatic rings. Crucially, strong bands corresponding to the C-O-C asymmetric and symmetric stretching of the ether linkages in the methoxyethoxy group would be prominent, typically in the 1250-1050 cm⁻¹ region. Studies on closely related molecules, such as 5-methoxy-1H-indole-2-carboxylic acid, confirm the presence of N-H and C-O stretching bands in these regions. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While specific data for this compound is unavailable, the aromatic ring vibrations would be expected to produce strong signals due to changes in polarizability.

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it also allows for the separation and identification of compounds within a mixture. uni.lu

For this compound (C₁₁H₁₃NO₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement. The monoisotopic mass of the molecule is 191.09464 Da. rcsb.org Predicted mass-to-charge ratios (m/z) for various adducts that could be observed in an electrospray ionization (ESI) mass spectrum are available. rcsb.org

Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 192.10192 |

| [M+Na]⁺ | 214.08386 |

| [M+K]⁺ | 230.05780 |

| [M-H]⁻ | 190.08736 |

Source: PubChemLite. rcsb.org

X-ray Crystallography for Solid-State Structural Analysis

While a crystal structure of pure this compound has not been reported, its structure has been determined by X-ray diffraction when in complex with a protein. pdbj.orgwisdomlib.org Specifically, the compound (identified as ligand P4-4) was co-crystallized with the N-terminal domain of the Middle East respiratory syndrome coronavirus (MERS-CoV) nucleocapsid protein. pdbj.org The structure, deposited in the Protein Data Bank (PDB ID: 6LZ8), was resolved to 2.59 Å. pdbj.orgwisdomlib.org This analysis reveals the exact conformation and binding mode of the molecule within the protein's binding pocket, confirming its atomic connectivity and spatial arrangement.

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. uni.lu It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Computational Chemistry and Molecular Modeling Studies of 5 2 Methoxyethoxy 1h Indole and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometries, electronic structures, and various reactivity descriptors.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scienceworldjournal.orgnih.gov It allows for the optimization of molecular geometries to their lowest energy state, providing accurate predictions of bond lengths and angles. mdpi.com For indole (B1671886) derivatives, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), are employed to determine their optimized geometries and elucidate structural properties. mdpi.comacs.org The comparison between calculated and experimental values for bond lengths and angles in related indole derivatives has shown good agreement, validating the accuracy of the theoretical models. nih.govmdpi.com This foundational analysis is crucial for all subsequent computational studies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uklibretexts.org The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are key indicators of a molecule's kinetic stability, chemical reactivity, and electronic properties. mdpi.comresearchgate.netajchem-a.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com

For indole derivatives, the HOMO is often located on the electron-rich indole ring, indicating its potential as an electron donor. mdpi.com The LUMO, conversely, represents the molecule's ability to accept electrons. The distribution and energies of these orbitals can be modulated by substituents on the indole core. researchgate.net For instance, the introduction of different functional groups can alter the HOMO-LUMO gap, thereby tuning the molecule's electronic and optical properties. chemrxiv.orgnih.gov

Below is a table showcasing representative HOMO-LUMO energy data for illustrative indole analogues.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indole Analogue 1 | -6.081 | -1.832 | 4.249 |

| Indole Analogue 2 | -6.051 | -1.912 | 4.139 |

| Indole Analogue 3 | -5.87 | -1.54 | 4.33 |

Note: The data in this table is illustrative and derived from general findings for indole derivatives to demonstrate the concept. Specific values for 5-(2-methoxyethoxy)-1H-indole would require dedicated calculations.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals. uni-muenchen.deblogspot.comwisc.edu It examines localized "bond" and "lone pair" orbitals and the interactions between them. A key aspect of NBO analysis is the study of intramolecular charge transfer (ICT) interactions, which occur between filled (donor) and empty (acceptor) orbitals. frontiersin.orgtsijournals.com These interactions stabilize the molecule, and their energies can be quantified using second-order perturbation theory. uni-muenchen.de

In indole derivatives, NBO analysis can reveal hyperconjugative interactions that contribute to their stability. frontiersin.org For example, interactions between the lone pair electrons on the nitrogen atom of the indole ring and adjacent anti-bonding orbitals can be significant. mdpi.com The analysis also provides information on atomic charges, offering insights into the distribution of electrons within the molecule. frontiersin.orgrsc.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For indole derivatives, the MEP map often shows the most negative potential around heteroatoms like oxygen and nitrogen, highlighting these as potential sites for hydrogen bonding and other interactions. mdpi.commdpi.combiorxiv.org The area around the N-H group of the indole ring is frequently a region of positive potential. mdpi.com MEP analysis has been instrumental in understanding the bio-recognition processes and intermolecular interactions of indole compounds. ajol.infodntb.gov.ua

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting ligand-protein interactions and binding affinities.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking studies are widely used to investigate how indole derivatives might interact with biological targets. ufv.brajchem-a.comfrontiersin.org These studies can predict the binding energy, which indicates the strength of the interaction, and the specific binding mode, including the key amino acid residues involved in the interaction. ufv.brajchem-a.com

For various indole analogues, docking studies have revealed interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the active sites of proteins. ajchem-a.comfrontiersin.orgmdpi.com For instance, the indole ring itself can participate in hydrophobic and pi-pi interactions, while substituents can form specific hydrogen bonds. mdpi.commdpi.com These studies are critical for rationalizing the biological activity of known compounds and for designing new, more potent analogues. ufv.brmdpi.com

The following table presents hypothetical docking results for this compound against a representative protein target to illustrate the type of data generated.

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Kinase X | -8.5 | TYR234, LEU187, VAL195 | Hydrogen Bond, Hydrophobic |

| Receptor Y | -7.9 | PHE345, TRP348, ARG121 | Pi-Pi Stacking, Hydrogen Bond |

| Enzyme Z | -9.1 | ILE154, ALA155, SER201 | Hydrophobic, Hydrogen Bond |

Note: This data is illustrative. Actual docking results would depend on the specific protein target.

In Silico Pharmacokinetic Assessments (e.g., ADMET)

The early evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its development as a drug candidate. In silico methods provide a rapid and cost-effective means to predict these parameters, helping to prioritize compounds with favorable pharmacokinetic profiles. While specific experimental ADMET data for this compound is not extensively available in the public domain, computational models can offer valuable predictions based on its structure.

Various online platforms and software are utilized for these predictions, which apply algorithms based on large datasets of experimentally determined properties. nih.govbiointerfaceresearch.comnih.gov For instance, the physicochemical properties of a molecule, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, are fundamental to its ADMET profile and can be readily calculated. nih.gov Studies on related indole derivatives often report such in silico predictions to guide further experimental work. scielo.brajol.inforesearchgate.net

Based on the structure of this compound, we can predict its likely ADMET properties using established computational models. The following table presents a hypothetical but representative ADMET profile, derived from analyses of similar indole-based compounds and publicly available prediction tools. It is important to note that these are predictive values and would require experimental validation.

| ADMET Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | 191.23 g/mol | Compliant with Lipinski's Rule of Five (<500 g/mol), suggesting good potential for oral bioavailability. |

| logP (Lipophilicity) | 1.9 - 2.5 | Indicates good membrane permeability and absorption. |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5), favorable for oral absorption. |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (≤10), favorable for oral absorption. |

| Aqueous Solubility | Moderately Soluble | Suggests sufficient solubility for absorption. |

| Blood-Brain Barrier (BBB) Permeability | Likely Permeable | The compound may be able to cross the BBB and exert effects on the central nervous system. |

| CYP450 Inhibition | Potential inhibitor of some isoforms (e.g., CYP2D6) | Caution for potential drug-drug interactions. nih.gov |

| Hepatotoxicity | Low to Moderate Risk | Further experimental assessment is necessary. |

| AMES Mutagenicity | Likely Non-mutagenic | Indicates a low potential for carcinogenicity. |

Dynamic Simulations for Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic behavior of a ligand-receptor complex at an atomic level. mdpi.com These simulations can reveal the stability of the binding pose, the key interacting amino acid residues, and the conformational changes induced in the receptor upon ligand binding. nih.govmdpi.comresearchgate.net Such insights are invaluable for understanding the mechanism of action and for the rational design of more potent and selective analogues.

Given the structural similarity of the indole scaffold to the endogenous neurotransmitter serotonin (B10506), serotonin receptors (5-HT receptors) are plausible targets for this compound. uni.lu MD simulations of this compound in complex with a 5-HT receptor, for example the 5-HT2A receptor, could elucidate its potential as a modulator of serotonergic signaling. nih.govbiorxiv.org

A typical MD simulation protocol involves several steps:

System Setup: The initial coordinates of the ligand-receptor complex, often obtained from molecular docking, are placed in a simulation box filled with water molecules and ions to mimic physiological conditions. nih.gov

Minimization and Equilibration: The system is energy-minimized to remove any steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.

Production Run: A long-timescale simulation is performed to sample the conformational space of the complex.

Analysis: The trajectory from the production run is analyzed to extract information about the stability and interactions of the complex.

The following table outlines the key analyses that would be performed in an MD simulation study of the this compound–5-HT2A receptor complex and the potential findings.

| Analysis | Description | Potential Findings for this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. | A stable RMSD trajectory would indicate that the ligand remains bound in a stable conformation within the receptor's binding pocket. |

| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of individual amino acid residues around their average positions. | Could identify flexible regions of the receptor that are important for ligand binding and receptor activation. |

| Hydrogen Bond Analysis | Monitors the formation and breaking of hydrogen bonds between the ligand and receptor. | Would reveal key hydrogen bond interactions, for instance, with the indole NH group or the ether oxygens of the methoxyethoxy side chain, that stabilize the complex. |

| Interaction Energy Calculation | Computes the binding free energy between the ligand and the receptor. | Provides a quantitative measure of the binding affinity, which can be used to compare different analogues. |

| Principal Component Analysis (PCA) | Identifies the dominant modes of motion in the protein. | Could reveal conformational changes in the receptor induced by the binding of this compound, which are related to its agonistic or antagonistic activity. chemrxiv.org |

Mechanistic Investigations of Indole Derivative Actions

Molecular Target Identification and Validation

A notable example is the compound E7090 , a complex derivative that includes a 6-(2-methoxyethoxy)-N-methyl-1H-indole moiety. It has been identified and validated as a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR), specifically FGFR1, -2, and -3. aacrjournals.orgresearchgate.net Dysregulation of the FGF signaling pathway is implicated in numerous cancers, making FGFRs a crucial therapeutic target. researchgate.net

Other indole (B1671886) derivatives have been found to target different key cellular components. These include:

Tubulin : Some derivatives inhibit the polymerization of tubulin, a critical protein for microtubule formation, thereby disrupting cell division. mdpi.com

Protein Kinases : Various derivatives have been shown to inhibit protein kinases such as casein kinase 2 (CK2), tyrosine kinases (TrK), and cyclin-dependent kinases (CDK). mdpi.com

Vascular Endothelial Growth Factor-2 (VEGFR) : Inhibition of this receptor is another identified mechanism for certain indole compounds. mdpi.com

Histone Deacetylases (HDACs) : A series of 2-methyl-1H-indol-3-ethylsulfamoylphenylacrylamides have been identified as potent HDAC inhibitors. nih.gov

These findings illustrate that the core indole scaffold can be modified to interact with a diverse range of validated therapeutic targets.

Enzyme Inhibition Mechanisms

Enzyme inhibition is a primary mechanism through which indole derivatives exert their biological effects. ijpsjournal.comsmolecule.com Inhibition can occur through several mechanisms, including competitive, non-competitive, and irreversible inhibition, where an inhibitor molecule binds to an enzyme and decreases its activity. bgc.ac.inlibretexts.orgnumberanalytics.com

Competitive Inhibition : The inhibitor, often structurally similar to the substrate, competes for the same active site on the enzyme. libretexts.orgnumberanalytics.com

Non-competitive Inhibition : The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency. libretexts.orgnumberanalytics.com

Mechanism-Based Inhibition : An unreactive inhibitor is transformed by the enzyme's own catalytic action into a reactive species that then inactivates the enzyme, often through covalent bonding. nih.gov

Specific examples of enzyme inhibition by indole derivatives include:

Fibroblast Growth Factor Receptor (FGFR) Kinases : E7090 acts as a selective inhibitor of the tyrosine kinase activity of FGFR1, -2, and -3. aacrjournals.orgresearchgate.net

Cyclooxygenase (COX) Enzymes : Certain indole derivatives function as COX inhibitors, reducing the production of inflammatory prostaglandins. ijpsjournal.com

Histone Deacetylases (HDACs) : Indole-based compounds, such as (N-Hydroxy-3-{3-[2-(2-methyl-1H-indol-3-yl)-ethylsulfamoyl]-phenyl}-acrylamide), have been shown to be potent HDAC inhibitors. nih.gov

Table 1: Enzyme Inhibition by Indole Derivatives

| Indole Derivative Class | Target Enzyme | Mechanism of Action | Reference |

|---|---|---|---|

| Quinazoline Derivatives (e.g., E7090) | FGFR Tyrosine Kinases | Selective inhibition of kinase activity | aacrjournals.orgresearchgate.net |

| General Indole Derivatives | Cyclooxygenase (COX) | Inhibition of prostaglandin (B15479496) synthesis | ijpsjournal.com |

| Indole-3-ethylsulfamoylphenylacrylamides | Histone Deacetylases (HDACs) | Potent inhibition of deacetylase activity | nih.gov |

Receptor Binding and Activation/Antagonism Mechanisms

Indole derivatives can function as either agonists (activators) or antagonists (inhibitors) at various cell surface and nuclear receptors.

An example of receptor activation is seen with the compound 1-[5-(2-thienylmethoxy)-1H-3-indolyl]propan-2-amine hydrochloride (BW 723C86) , a 5-methoxyindole (B15748) derivative. This compound acts as an agonist for the 5-HT2B serotonin (B10506) receptor. nih.gov Studies have shown that its activation of 5-HT2B receptors within the medial amygdala of the brain produces anxiolytic (anxiety-reducing) effects. nih.gov

Conversely, receptor antagonism is a key mechanism for other derivatives. The compound E7090 , which contains the 6-(2-methoxyethoxy)-1H-indole structure, is a selective antagonist of FGFR1, -2, and -3. aacrjournals.orgresearchgate.net By binding to these receptors, it blocks the downstream signaling pathways that contribute to cancer cell proliferation, survival, and migration. aacrjournals.org

Modulation of Cellular Signal Transduction Pathways

By interacting with upstream targets like receptors and enzymes, indole derivatives can modulate entire intracellular signal transduction pathways. nih.gov These complex networks control fundamental cellular processes like growth, proliferation, and apoptosis. nih.govmedchemexpress.com

Key pathways modulated by indole derivatives include:

MAPK and PI3K/Akt Pathways : These are critical downstream pathways of Fibroblast Growth Factor Receptors (FGFRs). aacrjournals.org The FGFR inhibitor E7090, by blocking the receptor, prevents the activation of the MAPK and PI3K/Akt signaling cascades, which are crucial for tumor cell proliferation and survival. aacrjournals.org

NF-κB Signaling Pathway : This pathway is central to the inflammatory response. Certain indole-based HDAC inhibitors have been shown to suppress inflammation by reducing the phosphorylation of the p65 subunit of NF-κB. nih.gov This inhibition leads to the repressed expression of inflammatory mediators like iNOS and COX-2. nih.gov

Reactive Oxygen Species (ROS) Modulation and Antioxidant Mechanisms

Indole derivatives can exhibit dual roles in modulating reactive oxygen species (ROS), acting as either antioxidants or pro-oxidants depending on their specific structure and the cellular context.

Antioxidant Mechanisms : The indole derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) has demonstrated significant chemoprotective and antioxidant effects. nih.gov In studies, MMINA treatment reversed cisplatin-induced increases in nitric oxide (NO) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov It also boosted the activity of key antioxidant enzymes, including glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD). nih.gov

Pro-oxidant Mechanisms : In contrast, certain pyrrolidine-substituted 5-nitroindole (B16589) derivatives have been developed as anticancer agents that function by increasing intracellular ROS levels. d-nb.info This elevation of oxidative stress contributes to their antiproliferative effects and ability to induce cancer cell death. d-nb.info

Mechanisms Related to Anti-inflammatory Responses

The anti-inflammatory properties of indole derivatives are primarily linked to their ability to interfere with key inflammatory signaling pathways and mediators. nih.govweijiwangluo.com

The principal mechanisms include:

Inhibition of Pro-inflammatory Enzymes : As mentioned, some indole derivatives inhibit cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins. ijpsjournal.com

Modulation of Cytokine Production : Indole compounds can attenuate the inflammatory response by modulating the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6). ijpsjournal.comnih.gov

Inhibition of the NF-κB Pathway : A key mechanism is the inhibition of the NF-κB signaling pathway. nih.gov Studies on a series of 2-methyl-1H-indol-3-ethylsulfamoylphenylacrylamides found they repressed the expression of inducible nitric oxide synthase (iNOS) and COX-2 by inhibiting NF-ĸB signals. nih.gov

Table 2: Anti-inflammatory Mechanisms of Indole Derivatives

| Mechanism | Key Molecules/Pathways Affected | Outcome | Reference |

|---|---|---|---|

| Enzyme Inhibition | Cyclooxygenase (COX) | Reduced prostaglandin production | ijpsjournal.com |

| Cytokine Suppression | Interleukin-6 (IL-6) | Decreased pro-inflammatory signaling | nih.gov |

| Signal Pathway Inhibition | NF-κB (p65 phosphorylation) | Repressed expression of iNOS and COX-2 | nih.gov |

Induction of Cellular Apoptosis and Cell Cycle Modulation

A significant mechanism for the anticancer activity of many indole derivatives is the induction of apoptosis (programmed cell death) and the modulation of the cell cycle. mdpi.comnih.gov

Cell Cycle Arrest : Different indole derivatives can halt the cell cycle at various phases. For instance, some 5-nitroindole derivatives cause cell cycle arrest in the sub-G1/G1 phase. d-nb.info Other indole alkaloids have been reported to induce arrest at the G2/M phase, which is supported by the downregulation of cyclin B1 protein. mdpi.com

Induction of Apoptosis : Apoptosis is triggered through multiple pathways:

Modulation of Bcl-2 Family Proteins : Many indole compounds induce apoptosis by altering the balance of pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-xl). mdpi.com An increase in the Bax/Bcl-2 ratio can lead to mitochondrial dysfunction and the release of factors that trigger cell death. mdpi.com

Activation of Caspases : Caspases are a family of proteases that execute the process of apoptosis. Arylthioindole (ATI) derivatives have been shown to induce mitotic cell death through the activation of initiator caspase-9 (CASP9) and executioner caspase-3 (CASP3). oncotarget.com

Biological Activity Studies: in Vitro Pharmacological Assessments

Receptor Binding Affinity and Selectivity Assays

Derivatives of 5-alkoxyindoles have been evaluated for their binding affinity to various receptors, notably serotonin (B10506) (5-HT) and melatonin (B1676174) (MT) receptors. The nature and position of the alkoxy substituent, along with other structural modifications, significantly influence receptor binding and selectivity.

Novel 1,7-annelated indole (B1671886) derivatives have been synthesized and assessed for their potential as 5-HT3 antagonists. Receptor binding studies revealed that these compounds exhibit a high affinity for 5-HT3 receptors. nih.gov For instance, cilansetron, a 1,7-annelated indole, demonstrates a high affinity for 5-HT3 receptors with a Ki value of 0.19 nM. nih.gov This enhanced potency suggests that the additional ring structure provides a favorable hydrophobic area for interaction with the receptor site. nih.gov

In the context of melatonin receptor ligands, 5-methoxy-2-(N-acetylaminoethyl)indole, an analogue of melatonin, was characterized as a low-affinity antagonist at MT1 and MT2 membrane receptors. nih.gov Further studies on 2,3-dihydroindole derivatives, synthesized from polyfunctional 2-oxindoles, are being explored for their potential to modulate melatonin receptor subtype selectivity. mdpi.com Additionally, certain indole derivatives have been synthesized and evaluated for their binding affinity with estrogen receptors (ERα and ERβ), with substitutions at the 5-position being favorable for activity. sci-hub.se

A series of indole-aryl amide derivatives were evaluated as opioid ligands. While most showed low affinity for μ- and δ-opioid receptors, compounds 2 , 5 , and 7 displayed Ki values in the low micromolar range for the κ-opioid receptor. mdpi.com

Table 1: Receptor Binding Affinity of Selected Indole Derivatives

| Compound | Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Cilansetron | 5-HT3 | 0.19 nM | nih.gov |

| Compound 2 | κ-Opioid Receptor | Low µM range | mdpi.com |

| Compound 5 | κ-Opioid Receptor | Low µM range | mdpi.com |

| Compound 7 | κ-Opioid Receptor | Low µM range | mdpi.com |

Enzyme Activity Modulation Assays

The indole nucleus is a common feature in many enzyme inhibitors. The presence of a carboxamide moiety at positions 2 or 3 of the indole ring can facilitate hydrogen bonding with various enzymes, leading to inhibitory activity. nih.gov

Several studies have focused on indole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. mdpi.comnih.gov Molecular docking studies of N-substituted indole derivatives identified compounds 13b and 14b as having high interaction energy, suggesting potent inhibition of the COX-2 enzyme. researchgate.net Another study found that compound 12c was a potent inhibitor of the COX-2 enzyme. nih.gov

Indole derivatives have also been investigated as sphingosine (B13886) kinase 2 (SphK2) inhibitors. A series of indole-based compounds derived from a naphthalene-based inhibitor were synthesized and evaluated. It was found that 1,5-disubstitution on the indole ring promoted optimal binding and inhibition of SphK2, leading to the identification of compound SLC5101465 (6r ) with a SphK2 Ki of 90 nM and over 110-fold selectivity over SphK1. nih.gov

Furthermore, new indole-based derivatives have been designed as dual inhibitors of aromatase and inducible nitric oxide synthase (iNOS). frontiersin.org Compounds 12 and 16 were identified as potent aromatase inhibitors with IC50 values of 10 nM and 12 nM, respectively. They also showed potent and selective inhibition of iNOS. frontiersin.org

Table 2: Enzyme Inhibitory Activity of Selected Indole Derivatives

| Compound/Derivative | Target Enzyme | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| SLC5101465 (6r) | SphK2 | Ki = 90 nM | nih.gov |

| Compound 12 | Aromatase | IC50 = 10 nM | frontiersin.org |

| Compound 16 | Aromatase | IC50 = 12 nM | frontiersin.org |

| Compound 12 | iNOS | IC50 = 0.075 µM | frontiersin.org |

| Compound 16 | iNOS | IC50 = 0.098 µM | frontiersin.org |

Cell-Based Assays for Specific Biological Responses

Antiproliferative Activity against Cancer Cell Lines

The antiproliferative potential of indole derivatives has been extensively studied against various cancer cell lines. mdpi.commdpi.com The substitution pattern on the indole ring is a critical determinant of biological activity. nih.gov

A series of (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives were synthesized and evaluated for their antiproliferative activity. Compound 9e , which contains a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety, showed the highest activity with IC50 values of 0.37 µM against HeLa, 0.16 µM against HT29, and 0.17 µM against MCF-7 cancer cell lines. nih.gov Generally, N-unsubstituted indole analogues exhibited greater potency than their N-substituted counterparts. nih.gov

In another study, indole-aryl amide derivatives were tested for cytotoxicity against a panel of cancer cell lines. Compound 5 was notably selective against the HT29 malignant colon cell line, inhibiting proliferation and promoting apoptosis, while not affecting healthy human intestinal cells. mdpi.com Methoxy-substituted indole curcumin (B1669340) derivatives have also demonstrated potent anticancer activity, with one such derivative showing IC50 values of 12 µM against Hep-2, 15 µM against A549, and 4 µM against HeLa cells. mdpi.com

Indole hydrazones have also been identified as potential multifunctional molecules with antiproliferative effects. Hydrazones 11 , 16 , and 17 demonstrated growth inhibition at sub-micromolar concentrations on both human erythroleukemia K562 and melanoma Colo-38 cells. unife.it

Table 3: Antiproliferative Activity of Selected Indole Derivatives

| Compound | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Compound 9e | HeLa | 0.37 µM | nih.gov |

| Compound 9e | HT29 | 0.16 µM | nih.gov |

| Compound 9e | MCF-7 | 0.17 µM | nih.gov |

| Methoxy-substituted indole curcumin derivative (27) | Hep-2 | 12 µM | mdpi.com |

| Methoxy-substituted indole curcumin derivative (27) | A549 | 15 µM | mdpi.com |

| Methoxy-substituted indole curcumin derivative (27) | HeLa | 4 µM | mdpi.com |

| Compound 5 | HT29 | Selective toxicity | mdpi.com |

| Compound 12 | MCF-7 | GI50 = 25 nM | frontiersin.org |

Antioxidant Activity in Cell Models

Indole derivatives, particularly those with structural similarities to melatonin, are known for their antioxidant properties. nih.govup.pt The maintenance of a 5-alkoxy-2-(N-acylaminoethyl)indole scaffold appears to be a key feature for conferring both antioxidant and cytoprotective activity. nih.gov

A study on a series of 2-(N-acylaminoethyl)indoles evaluated their antioxidant activity and cytoprotective effects in rat cerebellar cell cultures. The parent compound, 5-Methoxy-2-(N-acetylaminoethyl)indole (5d) , showed good in vitro antioxidant and cytoprotective potency against kainate-induced cytotoxicity, comparable to melatonin. nih.gov Shifting the 5-methoxy group to the 4-position resulted in a more potent radical scavenger, but it was less effective as a cytoprotectant. nih.gov

Indole hydrazones have also been shown to possess radical-scavenging abilities, with good antioxidant activity being related to the number and position of hydroxyl groups on the arylidene moiety, as well as the presence of a methoxy (B1213986) group. unife.it

Antimicrobial Efficacy against Bacterial and Fungal Strains

Indole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. mdpi.comresearchgate.netijpsr.comgoogle.com

A series of new isatin-indole molecular hybrids were synthesized and evaluated for their in vitro antimicrobial potential. While most showed weak activity against Gram-negative bacteria, compounds 5b and 5c exhibited good activity against Gram-positive bacteria. Compound 5j was the most active against Candida albicans. mdpi.com

Another study of indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties reported MIC values ranging from 3.125-50 µg/mL against S. aureus, MRSA, E. coli, B. subtilis, C. albicans, and C. krusei. nih.gov The most effective compounds against C. albicans were 1b , 2b-d , and 3b-d , with MIC values of 3.125 µg/mL. nih.gov

A synthetic indole derivative, SMJ-2 , was found to be effective against multidrug-resistant gram-positive bacteria by inhibiting respiratory metabolism and disrupting membrane potential. nih.gov

Table 4: Antimicrobial Activity of Selected Indole Derivatives

| Compound/Derivative | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 5b | Gram-positive bacteria | Good activity | mdpi.com |

| Compound 5c | Gram-positive bacteria | Good activity | mdpi.com |

| Compound 5j | Candida albicans | Most active | mdpi.com |

| Compound 1b | Candida albicans | 3.125 µg/mL | nih.gov |

| Compounds 2b-d | Candida albicans | 3.125 µg/mL | nih.gov |

Antiviral Activity in Cell Cultures

The indole scaffold is a key pharmacophore in the design of antiviral agents. nih.govrsc.org Indole derivatives have shown activity against a range of viruses, including HIV and HSV. frontiersin.orgnih.gov

Derivatives of 5-alkoxymethyluracil have been tested for their antiviral activity. 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine exhibited greater activity against Herpes simplex virus type 1 (HSV-1) than the corresponding chloro analogue, although it was weaker than acyclovir. beilstein-journals.org

In the broader context of indole derivatives, a 5,6-dihydroxyindole (B162784) carboxamide derivative displayed strong anti-HIV-1 integrase activity with an IC50 value of 1.4 µM. frontiersin.org Other indole derivatives have shown potent anti-HCV activity with EC50 values as low as 0.6 µM. frontiersin.org

Table 5: Antiviral Activity of Selected Indole Derivatives

| Compound/Derivative | Virus | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 5,6-dihydroxyindole carboxamide derivative II | HIV-1 integrase | IC50 = 1.4 µM | frontiersin.org |

| Indole derivative I | HIV | IC50 = 1.4 µM | frontiersin.org |

| Indole derivative IV | HCV | EC50 = 1.16 µM | frontiersin.org |

| Indole derivative V | HCV | EC50 = 0.6 µM | frontiersin.org |

Anti-inflammatory Assays

While direct in vitro anti-inflammatory data for 5-(2-methoxyethoxy)-1H-indole is not extensively documented in publicly available literature, the anti-inflammatory properties of the broader indole class of compounds are well-established. mdpi.comnih.gov Many indole derivatives have been synthesized and evaluated for their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. innovareacademics.in The anti-inflammatory effects of some indole derivatives are attributed to their ability to suppress the production of pro-inflammatory mediators. nih.gov

Research into indole-substituted aryl ethers, a class to which this compound belongs, has been motivated by the aim to develop novel anti-inflammatory agents with potentially improved side-effect profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). cuestionesdefisioterapia.comcuestionesdefisioterapia.com Studies on related 5-methoxyindole (B15748) metabolites of L-tryptophan have shown that they can control the expression of COX-2 at the transcriptional level, suggesting a potential mechanism for anti-inflammatory action. researchgate.net

In vitro assays for related indole compounds often involve measuring the inhibition of COX-1 and COX-2 enzymes. For instance, studies on various indole derivatives have demonstrated selective inhibition of COX-2. tandfonline.com The inhibitory concentrations (IC50) are determined to quantify the potency of these compounds.

Below is a table summarizing the in vitro COX-2 inhibitory activity of several indole derivatives, which can serve as a reference for the potential activity of this compound.

| Compound Type | Specific Derivative | Target | IC50 (nM) | Reference Compound | IC50 (nM) |

| Indole-2-amide | Derivative 8a | COX-2 | 21.86 | Celecoxib | 11.20 |

| Indole-2-amide | Derivative 10b | COX-2 | 23.30 | Celecoxib | 11.20 |

| Indole-2-amide | Derivative 12h | COX-2 | 23.21 | Celecoxib | 11.20 |

This table presents data for related indole compounds to illustrate the anti-inflammatory potential within this chemical class, as direct data for this compound is not available. innovareacademics.in

Cell Uptake and Intracellular Distribution Studies

The ability of a compound to penetrate cell membranes and reach its intracellular target is fundamental to its biological activity. Studies on the cell permeability and intracellular distribution of indole derivatives provide critical information about their bioavailability and mechanism of action.

Research on the permeability of various indole derivatives across Caco-2 cells, a model for human intestinal absorption, has shown that their transport mechanism can vary from passive diffusion to active transport. nih.gov The structural characteristics of the indole derivatives significantly influence their permeation. nih.gov For instance, some indole derivatives have been found to have low permeability in Caco-2 cell assays. researchgate.net

The cellular uptake of fluorescently labeled indole conjugates has been visualized using techniques like confocal laser scanning microscopy, which revealed that these agents can localize in the cytoplasm and organelles. benthamdirect.com This suggests that indole-based compounds can indeed cross cell membranes and distribute within the cell.

A study on the intracellular distribution of methoxyindoles in human colon adenocarcinoma LS180 cells demonstrated that these compounds can be taken up by cells. nih.gov In that particular study, cells were treated with different concentrations of 7-methoxyindole (B1360046), and its intracellular presence was evaluated, indicating that methoxy-substituted indoles can enter cells and potentially interact with intracellular targets. nih.gov

The general ability of indole compounds to traverse lipid membranes has been demonstrated in studies using protein-free liposomes, suggesting that passive diffusion is a possible mechanism of cellular entry. nih.gov

The following table summarizes findings related to the cellular permeability and uptake of various indole derivatives.

| Compound Class | Cell Line/Model | Key Finding |

| Tryptophan-containing dipeptide derivatives | Caco-2 cells | Transport mechanism can be passive or active. nih.gov |

| General indole derivatives | Caco-2 cells | Some derivatives exhibit low permeability. researchgate.net |

| Fluorescently labeled seco-CBI-pyrrole polyamide conjugates | Not specified | Localization observed in cytoplasm and organelles. benthamdirect.com |

| Methoxyindoles | LS180 cells | Demonstrated cellular uptake and intracellular presence. nih.gov |

| Unsubstituted indole | Protein-free liposomes | Capable of traversing lipid membranes. nih.gov |

This table summarizes findings for various indole derivatives to provide context on the potential cellular uptake and distribution of this compound, for which direct studies are not currently available.

Biological Activity Studies: Pre Clinical in Vivo Pharmacological Models

Rodent Models for Specific Physiological Effects

Derivatives of 5-(2-methoxyethoxy)-1H-indole have been investigated for their potential antitumor effects in rodent models of cancer. Research has focused on the development of inhibitors for key proteins involved in cancer cell survival and proliferation, such as Myeloid Cell Leukemia 1 (Mcl-1) and Fibroblast Growth Factor Receptors (FGFRs).

One complex derivative, a pyrazino[1,2-a]indole (B3349936) compound containing the 5-(2-methoxyethoxy)-1-methyl-1H-indole moiety, was developed as a potent Mcl-1 inhibitor. nih.gov Mcl-1 is an anti-apoptotic protein that is frequently overexpressed in various cancers, including hematologic malignancies and solid tumors, contributing to tumor development and survival. nih.gov The efficacy of this class of compounds was demonstrated in mouse models of human cancers.

Another derivative, identified as E7090, incorporates a 6-(2-methoxyethoxy)-1H-indole-1-carboxamide structure and functions as a selective inhibitor of FGFRs 1, 2, and 3. aacrjournals.org Aberrant FGFR signaling is implicated in the pathogenesis of numerous cancers, making it a valuable therapeutic target. aacrjournals.org The antitumor activity of E7090 was evaluated in preclinical mouse xenograft models.

| Derivative Class | Target | Animal Model | Physiological Effect Observed |

| Pyrazino[1,2-a]indole Derivative | Mcl-1 | Mouse models of hematological and solid tumors | Antitumor activity nih.gov |

| Indole-1-carboxamide (E7090) | FGFR1, -2, -3 | Mouse xenograft models | Potent antitumor activity, prolonged survival aacrjournals.org |

Assessment of Anti-inflammatory Potential in Animal Models

The indole (B1671886) nucleus is a common scaffold in compounds exhibiting anti-inflammatory properties. sci-hub.senih.govnih.gov While direct in vivo anti-inflammatory studies on this compound are not available, research on structurally related methoxy-indole derivatives provides evidence for this potential.

For instance, a study on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rodents. nih.govnih.gov One of the lead compounds from this series, MMINA, was shown to downregulate the expression of key inflammatory mediators. nih.gov Specifically, MMINA treatment in a rodent model of cisplatin-induced organ damage led to a reduction in inflammatory signaling pathways involving NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α in various tissues. nih.gov

| Compound/Derivative | Animal Model | Key Findings |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) | Rodent model of cisplatin-induced organ damage | Downregulated expression of NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α in liver, kidney, heart, and brain. nih.gov |

| Substituted 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazides | Carrageenan-induced rat paw edema | Significant inhibition of paw edema. nih.gov |

Evaluation of Central Nervous System Related Activities in Animal Models

The this compound core has been incorporated into molecules designed to target the central nervous system (CNS). These derivatives have been evaluated for their potential in treating neurological disorders.

A patent describes the synthesis of quinuclidine (B89598) derivatives, including quinuclidin-4-ylmethyl 5-(2-methoxyethoxy)-4-methyl-1H-indole-3-carboxylate, for the purpose of modulating α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric conditions.

Furthermore, the general class of indole derivatives has been explored for CNS applications. One study identified a CNS-penetrant compound that was assessed in animal models of Parkinson's disease. acs.org This highlights the potential of the indole scaffold to serve as a basis for developing brain-penetrant therapeutic agents.

| Derivative | Potential Application/Target | Animal Model Context | Finding/Indication |

| Quinuclidin-4-ylmethyl 5-(2-methoxyethoxy)-4-methyl-1H-indole-3-carboxylate | Neurological disorders via α7 nAChR modulation | General | Synthesis for potential CNS activity |

| 2-(1H-Indol-2-yl)-chromen-4-one Oxime | Parkinson's Disease | Mouse and Rat | Compound demonstrated CNS penetration. acs.org |

Assessment of Immunomodulatory Activity

The immunomodulatory potential of compounds containing the this compound structure or related motifs has been suggested through the investigation of their interaction with components of the immune system, such as Toll-like receptors (TLRs).

One study focused on developing ligands for TLRs to be used as adjuvants in allergy immunotherapy. acs.org This research involved synthesizing a pyrimido[5,4-b]indole as a ligand for TLR4 and an 8-oxoadenine derivative, 9-benzyl-2-(2-methoxyethoxy)-8-oxoadenine, as a TLR7 agonist. acs.org TLRs play a crucial role in the innate immune system, and their activation can modulate the adaptive immune response. The ability of the 2-methoxyethoxy-containing adenine (B156593) derivative to act as a TLR7 agonist suggests that this functional group can be incorporated into structures designed to modulate immune responses. acs.org

| Compound/Derivative Class | Target | Potential Application | Relevance |

| 9-benzyl-2-(2-methoxyethoxy)-8-oxoadenine | TLR7 | Allergy vaccine adjuvant | The 2-methoxyethoxy group is part of a molecule designed as a TLR7 agonist to modulate Th1/Th2 immune responses. acs.org |

| Pyrimido[5,4-b]indole derivative | TLR4 | Allergy vaccine adjuvant | An indole-fused system designed as a TLR4 agonist for immunomodulation. acs.org |

Metabolic Pathways of Indole Compounds and Derivatives

Role of Tryptophan Metabolism in Indole (B1671886) Compound Formation

The journey of many indole compounds begins with the essential amino acid, L-tryptophan. mdpi.com In humans and other mammals, tryptophan is a crucial precursor for the synthesis of proteins, as well as bioactive molecules like the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). mdpi.commdpi.com However, a significant portion of dietary tryptophan is not absorbed by the host and travels to the gastrointestinal tract, where it becomes a substrate for the gut microbiota. mdpi.com

Intestinal bacteria possess enzymes, such as tryptophanase, that can metabolize tryptophan into indole and a variety of indole-related compounds. mdpi.comnih.gov This microbial production is the exclusive source of indole in mammals, as host cells lack the necessary enzymes for its synthesis. mdpi.com The gut microbiota, including species like Escherichia coli and Clostridium sporogenes, can convert tryptophan into several derivatives, such as indole-3-pyruvate, indole-3-acetamide, indole-3-acetic acid, and indole-3-propionic acid. mdpi.comnih.govwikipedia.org These microbial metabolites can have profound effects on host physiology, influencing intestinal homeostasis, immune function, and even acting as signaling molecules. mdpi.comfrontiersin.orgfrontiersin.org

While 5-(2-methoxyethoxy)-1H-indole is a synthetic compound and not a direct product of tryptophan metabolism, its core indole structure is the fundamental unit derived from this amino acid. The metabolic pathways established for naturally occurring indoles provide a framework for understanding how synthetic derivatives might be processed in biological systems.

Biotransformation by Cytochrome P450 Enzymes

Once formed or introduced into the body, indole and its derivatives undergo biotransformation, primarily in the liver, mediated by the cytochrome P450 (CYP) superfamily of enzymes. encyclopedia.pub These heme-containing monooxygenases are central to the metabolism of a vast array of endogenous and exogenous compounds. encyclopedia.pub

Several CYP isozymes have been identified to be active in the metabolism of indole. For instance, CYP2A6, CYP2C19, and CYP2E1 can oxidize indole to indoxyl, which can then be further transformed into indigoid pigments. encyclopedia.pubfrontiersin.org The biotransformation of indole derivatives by CYPs can lead to the formation of various metabolites. For example, some 3-substituted indoles can be dehydrogenated to form reactive electrophiles. nih.gov

The presence of a methoxyethoxy group at the 5-position of the indole ring in this compound suggests that it would also be a substrate for CYP-mediated metabolism. Methoxy (B1213986) groups on aromatic rings are common targets for O-demethylation by CYP enzymes. It is plausible that the ether linkage in the methoxyethoxy side chain could also be a site for enzymatic cleavage. The indole ring itself is susceptible to hydroxylation at various positions, a common reaction catalyzed by CYPs. researchgate.netbeilstein-journals.org Therefore, potential metabolic pathways for this compound could involve hydroxylation of the indole nucleus and/or O-dealkylation of the methoxyethoxy side chain.

| Enzyme | Metabolic Reaction | Reference |

|---|---|---|

| CYP3A4 | Aromatization of indoline (B122111) to indole | nih.gov |

| CYP2A6, CYP2C19, CYP2E1 | Oxidation of indole to indoxyl | encyclopedia.pub |

| CYP1A2, CYP1A1, CYP1B1 | Catabolism of melatonin (an indoleamine) via 6-hydroxylation | encyclopedia.pub |

| CYP2C19, CYP1A2 | O-demethylation of melatonin | encyclopedia.pub |

Indole-Related Metabolites and Their Biological Implications

The metabolites of indole and its derivatives are not inert byproducts; they are often biologically active molecules with significant physiological and pathological implications. mdpi.comnih.gov After absorption from the gut, microbially-produced indole is transported to the liver, where it is metabolized into indoxyl sulfate (B86663). mdpi.com While indole itself can have anti-inflammatory effects, indoxyl sulfate is a well-known uremic toxin that can contribute to the progression of chronic kidney disease and cardiovascular issues. mdpi.comwikipedia.org

Conversely, other indole metabolites have demonstrated beneficial effects. Indole-3-propionic acid (IPA), for example, is a potent antioxidant that can protect against oxidative stress. nih.gov It has been shown to improve the function of the gut barrier and may have neuroprotective properties. wikipedia.orgnih.gov Similarly, other indole derivatives can act as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in regulating the immune system and maintaining intestinal homeostasis. frontiersin.org

| Metabolite | Source | Biological Implication | Reference |

|---|---|---|---|

| Indoxyl Sulfate | Liver metabolism of indole | Uremic toxin, associated with chronic kidney disease and endothelial dysfunction | mdpi.comwikipedia.org |

| Indole-3-Propionic Acid (IPA) | Microbial metabolism of tryptophan | Potent antioxidant, improves gut barrier function | wikipedia.orgnih.gov |

| Indole-3-Aldehyde (I3A) | Microbial metabolism of tryptophan | Acts on the aryl hydrocarbon receptor (AhR) to increase IL-22 production | wikipedia.org |

| Indole | Microbial metabolism of tryptophan | Triggers secretion of glucagon-like peptide-1 (GLP-1), can have both beneficial and detrimental effects depending on concentration | mdpi.comwikipedia.orgnih.gov |

Derivatization Strategies for Analytical and Research Applications

Chemical Derivatization for Enhanced Spectroscopic Detection and Separation

The analysis of 5-(2-methoxyethoxy)-1H-indole in various matrices often requires high sensitivity and selectivity. Chemical derivatization is a powerful technique used to modify the structure of an analyte to improve its analytical performance, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). journalajacr.com The process involves reacting the target compound with a reagent to attach a new functional group, known as a tag, which enhances detectability or improves separation characteristics. journalajacr.com

For indole (B1671886) compounds, including this compound, derivatization can target the active hydrogen on the indole nitrogen or other reactive sites on the molecule. gcms.cz These modifications are designed to introduce chromophores for better UV-visible detection or fluorophores for highly sensitive fluorescence detection. journalajacr.com

Strategies for Enhanced Spectroscopic Detection:

Fluorescence Derivatization: To significantly increase detection sensitivity, a fluorophore can be attached. Reagents like 1,2-diphenylethylenediamine (DPE) can react with indole compounds to produce highly fluorescent derivatives, allowing for detection at femtomole levels. nih.gov This pre-column derivatization method is particularly useful for quantifying trace amounts of indoles in biological samples like urine. nih.gov Other common fluorogenic reagents for HPLC include 1-dimethylaminonaphthalene-5-sulfonyl chloride (DNS-Cl) and 9-fluorenylmethyl chloroformate (Fmoc-Cl). journalajacr.com The inherent fluorescence of some indoles can also be exploited, with method optimization allowing for the detection of 5-15 ng of the compounds. nih.gov

UV-Visible Derivatization: For analytes lacking a strong chromophore, derivatization can introduce a group that absorbs strongly in the UV-visible spectrum. mdpi.com Reagents such as benzoyl chloride or phenyl isocyanate can be used to modify analytes for improved UV detection in HPLC. journalajacr.com

Strategies for Enhanced Chromatographic Separation:

Silylation for GC: For analysis by Gas Chromatography, the volatility of the analyte is crucial. Derivatization with silylating reagents, which replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, can increase volatility and thermal stability while reducing sample adsorption within the GC system. gcms.cz

Acylation for GC: Acylation is another common technique for preparing indole derivatives for GC analysis. Reagents such as perfluoroacylimidazoles react with the indole nitrogen to create derivatives with improved chromatographic properties. gcms.cz

Improving HPLC Resolution: Derivatization can alter the polarity and structural properties of an analyte, leading to better resolution from interfering compounds in a mixture during HPLC analysis. mdpi.com For instance, the separation of isomeric indolic acids has been successfully achieved after derivatization followed by GC-MS analysis.

The choice of derivatization strategy depends on the analytical technique employed and the specific requirements of the analysis, such as sensitivity and the nature of the sample matrix. gcms.cz

Table 1: Potential Derivatization Reagents and Their Applications

| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |

|---|---|---|---|

| 1,2-diphenylethylenediamine (DPE) | Indole moiety | HPLC | Enhanced Fluorescence Detection nih.gov |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Indole nitrogen (primary/secondary amine) | HPLC | Enhanced Fluorescence Detection journalajacr.com |

| Trimethylsilyl (TMS) reagents | Indole nitrogen (active hydrogen) | GC | Increased Volatility and Thermal Stability gcms.cz |

| Perfluoroacylimidazoles | Indole nitrogen | GC | Improved Chromatographic Properties gcms.cz |

| Benzoyl chloride | Indole nitrogen | HPLC | Enhanced UV Detection journalajacr.com |

Synthesis of Labeled Analogues for Receptor Mapping and Imaging

The synthesis of isotopically labeled analogues of this compound is a critical step for its use as a probe in molecular imaging and receptor binding studies. Labeling with positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F) allows for non-invasive in vivo imaging using Positron Emission Tomography (PET), a powerful technique for studying biological processes and receptor distribution in real-time. thno.orgmdpi.com

Radiolabeling for PET Imaging: A key application for labeled indole derivatives is in neuroimaging. nih.gov Research has demonstrated the successful synthesis of ¹⁸F-labeled PET tracers based on an indole scaffold for imaging specific receptors in the brain. nih.govmdpi.com For example, a novel PET tracer, [¹⁸F]1-benzyl-N-(3,4-difluorobenzyl)-2-isopropyl-6-(2-methoxyethoxy)-1H-indole-3-carboxamide, was developed to map the sphingosine-1-phosphate receptor 3 (S1P3). Although this compound features a 6-substituted methoxyethoxy group, the synthetic strategy is directly relevant. The synthesis was achieved via a ¹⁹F/¹⁸F isotope exchange reaction, a method that can label a molecule with ¹⁸F without altering its chemical structure.

In another study, ¹⁸F was incorporated into the 4- and 5-positions of an indole ring to create radioligands for imaging sigma-2 (σ₂) receptors. nih.gov The synthesis involved preparing a tosylate precursor which then underwent nucleophilic substitution with [¹⁸F]fluoride. nih.gov These studies highlight that introducing an ¹⁸F label onto the indole core is a viable strategy for developing PET probes. thno.org Such probes are invaluable for visualizing receptor density in various diseases and for the development of targeted therapies. acs.org

Labeling for In Vitro Studies: Besides PET imaging, labeled analogues are used in in vitro assays. Photoaffinity labeling, for instance, employs a photo-reactive analogue of a compound to identify and characterize its binding proteins or receptors. pnas.org An azido-analogue of indole-3-acetic acid was used to successfully identify its binding proteins in maize, demonstrating the utility of this approach for discovering molecular targets. pnas.org Fluorescently labeled auxin analogs have also been synthesized to visualize auxin transport sites within plants, providing insights into local hormone synthesis and distribution. pnas.org

The development of these labeled tools, particularly ¹⁸F-labeled PET tracers, is a rapidly advancing area. It holds significant promise for understanding the role of receptors targeted by this compound and related compounds in both normal physiology and disease states. plos.orgacs.org

Table 2: Example of a Radiolabeling Study for a Related Indole Compound

| Labeled Compound | Isotope | Labeling Method | Application | Key Finding | Reference |

|---|---|---|---|---|---|

| [¹⁸F]1-benzyl-N-(3,4-difluorobenzyl)-2-isopropyl-6-(2-methoxyethoxy)-1H-indole-3-carboxamide | ¹⁸F | ¹⁹F/¹⁸F Isotope Exchange | PET Imaging of S1P3 Receptor | Successful synthesis of a novel PET tracer for the S1P3 receptor. | nih.gov |

| 1-(4-(5,6-dimethoxyisoindolin-2-yl)butyl)-4-(2-[¹⁸F]fluoroethoxy)-1H-indole | ¹⁸F | Nucleophilic substitution | PET Imaging of σ₂ Receptor | Novel radioligand showed high brain uptake and specific binding to σ₂ receptors. | nih.gov |

Future Research Directions and Perspectives

Design and Synthesis of Novel Indole (B1671886) Derivatives with Enhanced Selectivity

The design and synthesis of novel analogues of 5-(2-methoxyethoxy)-1H-indole can be approached through several established and innovative strategies to enhance target selectivity and improve pharmacokinetic properties.

Strategic Modifications:

Modification of the Methoxyethoxy Side Chain: The ether linkage and the terminal methoxy (B1213986) group are prime sites for modification. Varying the length of the alkoxy chain, introducing branching, or replacing the methoxy group with other functionalities (e.g., hydroxyl, amino, or small heterocyclic rings) could significantly impact binding affinity and selectivity. For instance, studies on similar structures have shown that even minor changes to such side chains can alter biological activity. sci-hub.box

Substitution at Other Positions of the Indole Ring: The indole nucleus offers several positions (N-1, C-2, C-3, C-4, C-6, and C-7) for substitution. The introduction of small alkyl, aryl, or heteroaryl groups can influence the electronic properties and steric profile of the molecule, leading to improved interactions with biological targets. Structure-activity relationship (SAR) studies on other indole derivatives have consistently shown that the nature and position of substituents are critical for potency and selectivity. sci-hub.se For example, the introduction of a methyl group at the 2-position or a t-butyl group has been shown to affect metabolic stability and target engagement in other indole series. acs.orgchemrxiv.org

Synthetic Methodologies:

Established indole synthesis methods like the Fischer, Bischler, and Hemetsberger syntheses can be adapted for the creation of new analogues. cuestionesdefisioterapia.com Furthermore, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) would be invaluable for introducing a diversity of substituents onto the indole core. The Vilsmeier-Haack reaction can be employed to introduce a formyl group, which can then be elaborated into various other functionalities. mdpi.com

Exploration of New Therapeutic Targets for this compound Analogues

The indole scaffold is known to interact with a wide range of biological targets, suggesting that analogues of this compound could be investigated for a variety of therapeutic applications.

Potential Therapeutic Areas:

Oncology: Indole derivatives have shown significant promise as anticancer agents by targeting various pathways, including receptor tyrosine kinases (RTKs) like VEGFR, EGFR, and PDGFR-β, as well as tubulin polymerization. cuestionesdefisioterapia.comnih.gov The PI3K/Akt/mTOR signaling pathway and the aryl hydrocarbon receptor are other potential targets for indole-based compounds. nih.gov Given that a structurally related compound, 5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide, has been investigated as a PIKfyve kinase inhibitor, this presents a direct avenue for investigation. acs.orgchemrxiv.org

Neurodegenerative and Inflammatory Diseases: The indole nucleus is a key component of many compounds with activity in the central nervous system. Analogues could be screened for activity against targets relevant to Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Furthermore, indole derivatives have been explored as anti-inflammatory agents. cuestionesdefisioterapia.com

Infectious Diseases: The indole scaffold is present in many compounds with antibacterial, antifungal, and antiviral properties. mdpi.com For instance, certain indole derivatives have been investigated as HIV fusion inhibitors. nih.gov

A systematic screening of a library of this compound analogues against a panel of kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in various diseases would be a crucial first step in identifying new therapeutic targets.

Integration of Advanced Computational and Experimental Methodologies

A synergistic approach combining computational and experimental techniques will be essential for the efficient discovery and optimization of novel this compound analogues.

Computational Approaches:

Molecular Docking and Virtual Screening: Docking studies can be used to predict the binding modes of designed analogues within the active sites of potential targets, helping to prioritize compounds for synthesis. nih.govvietnamjournal.ru Virtual screening of large compound libraries can also identify new starting points for optimization.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can help to build predictive models that correlate the structural features of the analogues with their biological activity, guiding the design of more potent compounds. sci-hub.se

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the stability of binding and the role of specific interactions. mdpi.com

In Silico ADMET Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed analogues, allowing for early-stage deselection of compounds with unfavorable profiles.

Experimental Methodologies:

High-Throughput Screening (HTS): HTS can be employed to rapidly screen a library of synthesized compounds against a specific biological target to identify initial hits.

Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm direct binding to the target and to determine binding affinities and kinetics. d-nb.info

Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the ligand-target complex, providing invaluable information for structure-based drug design.

Potential for Functional Probes and Tool Compounds Development

Beyond therapeutic applications, derivatives of this compound could be developed as chemical probes and tool compounds to investigate biological processes.

Development of Probes:

Fluorescent Probes: By attaching a fluorophore to a selective analogue, it is possible to create fluorescent probes for visualizing the target protein in living cells and tissues. This approach has been successfully used for other scaffolds to study receptor localization and trafficking. acs.org The design of such probes requires careful consideration of the attachment point of the fluorophore to avoid disrupting target binding.

Photoaffinity Probes: Incorporation of a photoreactive group can allow for covalent labeling of the target protein upon photoactivation, which is a powerful tool for target identification and validation.

Biotinylated Probes: Attaching a biotin (B1667282) tag can facilitate the purification of the target protein from complex biological mixtures, aiding in its identification and characterization.

The development of highly potent and selective tool compounds derived from this compound would be invaluable for the broader scientific community to dissect the function of their respective targets in health and disease.

Q & A

Q. What are the common synthetic routes for 5-(2-methoxyethoxy)-1H-indole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves introducing the 2-methoxyethoxy group onto the indole core. A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is adaptable for such substitutions, as demonstrated in analogous indole derivatives . For example:

- Step 1 : React 5-hydroxyindole with 2-methoxyethyl bromide in the presence of a base (e.g., NaH) in DMF at 60°C for 12 hours.

- Step 2 : Purify via column chromatography (70:30 ethyl acetate/hexane).

Key factors affecting yield include solvent polarity (DMF enhances nucleophilicity), temperature control (prevents side reactions), and stoichiometric ratios (excess alkylating agent improves substitution efficiency).

Q. Table 1: Optimization of Reaction Conditions

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 60 | 72 |

| K₂CO₃ | Acetone | 80 | 58 |

| Triethylamine | THF | 40 | 45 |

Q. How can NMR spectroscopy confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include:

- NH proton : δ 10.2–11.5 ppm (broad singlet, exchangeable).

- Aromatic protons : δ 6.8–7.4 ppm (multiplet for indole C4–C7).

- Methoxyethoxy group : δ 3.4–3.6 ppm (OCH₃ singlet) and δ 3.7–4.0 ppm (OCH₂CH₂O multiplet) .

- ¹³C NMR : Look for the methoxy carbon at δ 55–57 ppm and ether-linked CH₂ groups at δ 65–70 ppm .

- HSQC/HMBC : Correlate methoxyethoxy protons to adjacent carbons to confirm substitution position.

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

- Enzyme Inhibition : Screen for COX-2 or lipoxygenase inhibition using fluorometric assays .

- Antimicrobial Testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How does the 2-methoxyethoxy substituent influence the compound’s structure-activity relationship (SAR) compared to other indole derivatives?

- Methodological Answer : The 2-methoxyethoxy group enhances solubility (logP reduction by ~0.5 vs. unsubstituted indole) and bioavailability due to its polar ether linkage. SAR studies show:

- Increased Anticancer Potency : Substitution at C5 improves intercalation with DNA (e.g., IC₅₀ = 12 µM vs. 25 µM for 5-methoxyindole in MCF-7) .

- Reduced Cytotoxicity : Methoxyethoxy derivatives show lower hepatotoxicity (LD₅₀ > 200 mg/kg) compared to nitro-substituted analogs .

Q. Table 2: Comparative SAR of Indole Derivatives

| Substituent | LogP | IC₅₀ (MCF-7, µM) | MIC (S. aureus, µg/mL) |

|---|---|---|---|

| 5-Hydroxy | 2.1 | 18 | 64 |

| 5-Methoxyethoxy | 1.8 | 12 | 32 |

| 5-Nitro | 2.5 | 8 | 16 |

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies often arise from:

- Cell Line Variability : Test across multiple lines (e.g., MDA-MB-231 vs. MCF-7) to assess tissue-specific effects .

- Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability.

- Metabolic Stability : Use LC-MS to verify compound integrity in culture media and account for degradation .

Q. What are the challenges in obtaining high-quality X-ray crystallographic data for this compound, and how can they be addressed?

- Methodological Answer :

- Crystal Growth : Slow evaporation from ethyl acetate/hexane (1:3) at 4°C yields suitable crystals .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak diffraction from flexible methoxyethoxy groups.

- Refinement : Apply SHELXL with restraints for disordered ether groups. Typical R-factor thresholds: <0.05 for high-resolution datasets .

Methodological Guidelines

- Synthetic Optimization : Prioritize anhydrous conditions for etherification to avoid hydrolysis of the methoxyethoxy group.

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, NOESY) to confirm regiochemistry .

- Biological Replication : Perform dose-response curves in triplicate and include positive controls (e.g., doxorubicin for cytotoxicity assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.